4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
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Overview
Description
The compound “4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule. It contains a 3,4-dihydroquinolin-1(2H)-yl group, a sulfonyl group, a 4-methoxybenzo[d]thiazol-2-yl group, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 3,4-dihydroquinolin-1(2H)-yl group would contribute a bicyclic structure, the sulfonyl group would introduce a sulfur atom, the 4-methoxybenzo[d]thiazol-2-yl group would add another heterocyclic ring, and the benzamide group would add an amide functional group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For instance, the amide group in the benzamide moiety could undergo hydrolysis, and the sulfur in the sulfonyl group could potentially be oxidized .Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of quinazoline and quinoline derivatives, exploring their potential as hybrid molecules with various pharmacological activities. For instance, studies on quinazoline derivatives have investigated their roles as diuretic and antihypertensive agents, highlighting the significance of the structural features in determining their biological activities (Rahman et al., 2014). Similarly, the exploration of quinoline and isoquinoline frameworks has led to the development of compounds with potential anticancer properties by targeting specific biochemical pathways (Shao et al., 2014).
Anticancer Applications
The structural motifs related to "4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide" have been investigated for their anticancer activities. Research has demonstrated that certain quinoline and quinazoline derivatives exhibit potent antiproliferative activities against various cancer cell lines, suggesting their potential utility as anticancer agents. These studies often involve the evaluation of these compounds' abilities to inhibit key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway (Shao et al., 2014).
Pharmacological Screening
The incorporation of sulfonyl and benzamide groups, as seen in "4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide", is a common strategy in medicinal chemistry to enhance the pharmacological profile of compounds. Various derivatives have been synthesized and screened for a range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant activities. This highlights the versatility of such compounds in the development of new therapeutic agents (Patel et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-31-20-9-4-10-21-22(20)25-24(32-21)26-23(28)17-11-13-18(14-12-17)33(29,30)27-15-5-7-16-6-2-3-8-19(16)27/h2-4,6,8-14H,5,7,15H2,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSTVRKBKMSZMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide |
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